molecular formula C14H12N4S2 B12500093 3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea

3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea

Cat. No.: B12500093
M. Wt: 300.4 g/mol
InChI Key: PALLRKIAFYMOFT-UHFFFAOYSA-N
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Description

3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea is a complex organic compound that features a benzothiazole ring, a cyano group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea typically involves multi-step organic reactions. One common method includes the condensation of benzothiazole derivatives with cyanoacetic acid derivatives under basic conditions, followed by the addition of prop-2-enyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or thiourea groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Derivatives with different functional groups replacing the cyano or thiourea groups

Scientific Research Applications

3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea involves its interaction with specific molecular targets and pathways. The benzothiazole ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription. The cyano and thiourea groups can interact with enzymes and proteins, affecting their activity and function. These interactions contribute to the compound’s bioactivity and therapeutic potential.

Comparison with Similar Compounds

3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea can be compared with other similar compounds, such as:

    Benzothiazole derivatives: Compounds with similar benzothiazole rings but different substituents, which may exhibit different bioactivities and properties.

    Cyanoethenyl derivatives: Compounds with cyanoethenyl groups but different core structures, which may have varying chemical reactivities and applications.

    Thiourea derivatives: Compounds with thiourea moieties but different aromatic or aliphatic groups, which can influence their chemical and biological properties.

Properties

Molecular Formula

C14H12N4S2

Molecular Weight

300.4 g/mol

IUPAC Name

1-[2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-3-prop-2-enylthiourea

InChI

InChI=1S/C14H12N4S2/c1-2-7-16-14(19)17-9-10(8-15)13-18-11-5-3-4-6-12(11)20-13/h2-6,9H,1,7H2,(H2,16,17,19)

InChI Key

PALLRKIAFYMOFT-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC=C(C#N)C1=NC2=CC=CC=C2S1

Origin of Product

United States

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